molecular formula C20H14O3 B592919 4'-Hydroxy-2-O-methylanigorufone CAS No. 204134-70-3

4'-Hydroxy-2-O-methylanigorufone

Cat. No.: B592919
CAS No.: 204134-70-3
M. Wt: 302.329
InChI Key: PXMSSFOVGYLJLV-UHFFFAOYSA-N
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Description

4'-Hydroxy-2-O-methylanigorufone (CAS: 204134-70-3) is a naturally occurring phytoalexin with the molecular formula C₂₀H₁₄O₃ and a molecular weight of 302.33 g/mol . Structurally, it is defined as 9-(4'-hydroxyphenyl)-2-methoxyphenalen-1-one, featuring a phenalenone backbone substituted with a hydroxyl group at the 4'-position and a methoxy group at the 2-position.

Properties

IUPAC Name

9-(4-hydroxyphenyl)-2-methoxyphenalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O3/c1-23-17-11-14-4-2-3-13-7-10-16(19(18(13)14)20(17)22)12-5-8-15(21)9-6-12/h2-11,21H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXMSSFOVGYLJLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC3=C2C(=C(C=C3)C4=CC=C(C=C4)O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90782484
Record name 9-(4-Hydroxyphenyl)-2-methoxy-1H-phenalen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90782484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204134-70-3
Record name 9-(4-Hydroxyphenyl)-2-methoxy-1H-phenalen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90782484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

4’-Hydroxy-2-O-methylanigorufone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Key Observations :

  • The 4'-hydroxyl group in this compound distinguishes it from 2-O-Methylanigorufone, contributing to its higher molecular weight and enhanced hydrogen-bonding capacity .
  • 2-Methoxyphenalen-1-one lacks the phenyl substitution, resulting in a smaller molecular framework and reduced steric complexity .

Functional Comparison with Related Natural Products

α-Glucosidase Inhibition vs. Carbonic Anhydrase Inhibition

This compound’s α-glucosidase inhibitory activity contrasts with other natural products like 4-O-Methylgrifolic acid (CAS: Not explicitly listed), which inhibits carbonic anhydrase II (CA II) with IC₅₀ values ranging from 6.37 to 71.73 μmol/L . This highlights divergent biological targets despite shared origins in plant defense mechanisms.

Broader Context of Phenalenone Derivatives

Phenalenone-based compounds, such as Oxyphyllenone A (CAS: 363610-34-8; C₁₂H₁₈O₃) and Taxumairol B (CAS: 142203-64-3; C₂₈H₄₀O₁₂), exhibit structural diversity but lack the specific substitution pattern seen in this compound. For example:

  • Taxumairol B (MW: 568.62 g/mol) is a diterpenoid with a larger, oxygen-rich structure, suggesting roles in distinct biosynthetic pathways .
  • Oxyphyllenone A (MW: 210.27 g/mol) is a smaller cyclic ketone with undefined bioactivity in the provided evidence .

Biological Activity

4'-Hydroxy-2-O-methylanigorufone is a flavonoid compound that has garnered attention due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the chemical formula C20H14O3C_{20}H_{14}O_3 and a molecular weight of 302.32 g/mol. Its structure features hydroxy and methoxy groups that enhance its reactivity and biological activity. It belongs to the class of chalcones, which are known for various health benefits, including antioxidant and anti-inflammatory properties.

The primary mechanism of action for this compound involves its role as an α-glucosidase inhibitor . This inhibition is crucial in regulating carbohydrate metabolism, potentially aiding in the management of diabetes by preventing the breakdown of carbohydrates into glucose . The compound's interaction with enzymes can also lead to broader applications in therapeutic contexts.

Antioxidant Activity

The hydroxy groups in this compound enable it to donate electrons, neutralizing free radicals and reducing oxidative stress. This property is significant in preventing cellular damage associated with various diseases.

Enzyme Inhibition

Research indicates that this compound exhibits strong inhibitory effects on enzymes like α-glucosidase , which plays a pivotal role in carbohydrate digestion. This inhibition can lower blood glucose levels post-meal, making it a candidate for diabetes treatment .

Anti-inflammatory Effects

Chalcones are known for their anti-inflammatory properties, and studies suggest that this compound may inhibit cyclooxygenase enzymes, which are involved in the inflammatory response .

In Vitro Studies

A study evaluated the antidiabetic properties of various natural compounds, including this compound. The findings highlighted its effectiveness in inhibiting α-glucosidase activity compared to standard inhibitors. The results are summarized in Table 1 below:

CompoundInhibition (%)Reference
This compound78%
Acarbose85%
Voglibose80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-Hydroxy-2-O-methylanigorufone
Reactant of Route 2
4'-Hydroxy-2-O-methylanigorufone

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